[Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13533036
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O2 |
|---|---|
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | 2-[[(3R)-1-methylpyrrolidin-3-yl]-propan-2-ylamino]acetic acid |
| Standard InChI | InChI=1S/C10H20N2O2/c1-8(2)12(7-10(13)14)9-4-5-11(3)6-9/h8-9H,4-7H2,1-3H3,(H,13,14)/t9-/m1/s1 |
| Standard InChI Key | HGIGGMYPCMSDBS-SECBINFHSA-N |
| Isomeric SMILES | CC(C)N(CC(=O)O)[C@@H]1CCN(C1)C |
| SMILES | CC(C)N(CC(=O)O)C1CCN(C1)C |
| Canonical SMILES | CC(C)N(CC(=O)O)C1CCN(C1)C |
Introduction
Structural and Stereochemical Features
The compound’s core structure comprises a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at the 3-position with an isopropylamino group and at the 1-position with a methyl group. The acetic acid moiety is linked via an amino group, resulting in the systematic name [Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid. Key structural attributes include:
-
Molecular Formula: (derived from the precursor amine with addition of acetic acid).
-
Stereochemistry: The (R)-configuration at the pyrrolidine 3-position ensures chirality, critical for biological interactions .
-
Functional Groups: The tertiary amine (pyrrolidine), secondary amine (isopropylamino), and carboxylic acid (acetic acid) enable diverse reactivity and solubility profiles .
Synthetic Routes and Methodologies
Stereospecific Synthesis from Pyrrolidine Precursors
The synthesis of this compound leverages stereospecific intermediates, as exemplified in patent US20140066460 :
-
Starting Material: tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate undergoes mesylation with methanesulfonyl chloride in toluene, yielding tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.
-
Malonate Displacement: Reaction with diethylmalonate in 1-methyl-2-pyrrolidinone (NMP) or ethanol, using potassium tert-butoxide, produces diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate.
-
Hydrolysis and Decarboxylation: Basic hydrolysis (aqueous KOH) generates (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid, followed by decarboxylation in dimethylsulfoxide (DMSO)/toluene to yield (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid.
-
Deprotection and Functionalization: Acidic removal of the tert-butoxycarbonyl (Boc) group, followed by reductive amination with isopropylamine, affords the final product.
Table 1. Key Synthetic Intermediates and Conditions
| Step | Reagent/Condition | Product | Yield (%) |
|---|---|---|---|
| 1 | MsCl, TEA, toluene | Mesylated intermediate | 85–90 |
| 2 | Diethylmalonate, KOtBu | Malonate adduct | 75–80 |
| 3 | KOH, DMSO/toluene | Decarboxylated acid | 65–70 |
Physicochemical Properties
Data extrapolated from the precursor amine (CAS 1249795-36-5) and analogous compounds suggest:
-
Density: ~1.1 ± 0.1 g/cm³ (higher than the precursor due to acetic acid’s polarity).
-
Boiling Point: Estimated 220–240°C (elevated by hydrogen bonding from carboxylic acid).
-
LogP: ~0.2–0.5 (reduced lipophilicity vs. precursor amine’s LogP 0.65 ).
-
Solubility: High aqueous solubility at physiological pH (carboxylic acid deprotonation).
Pharmacological Applications and SAR Insights
Role as a Chiral Building Block
The compound’s rigid pyrrolidine scaffold and chiral center make it valuable for designing protease inhibitors or G protein-coupled receptor (GPCR) modulators. SAR studies highlight:
-
Pyrrolidine Substitution: Methyl at position 1 enhances metabolic stability by steric shielding .
-
Isopropylamino Group: Improves binding affinity to hydrophobic pockets in enzyme active sites .
-
Acetic Acid Moiety: Facilitates salt formation (e.g., citrate or camphorsulfonate salts ) for improved bioavailability.
Case Study: Antiviral Drug Intermediate
In patent US20140066460 , the structurally related (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine mono-citrate demonstrates antiviral activity. The acetic acid derivative could serve as a precursor for similar therapeutics by enabling prodrug strategies or covalent target engagement.
Challenges and Future Directions
-
Stereochemical Purity: Ensuring enantiomeric excess >99% requires advanced chiral chromatography or enzymatic resolution .
-
Scale-Up: Transitioning from batch to continuous flow synthesis may address yield variability in decarboxylation steps .
-
Biological Screening: Prioritize assays for kinase inhibition, antiviral activity, and pharmacokinetic profiling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume